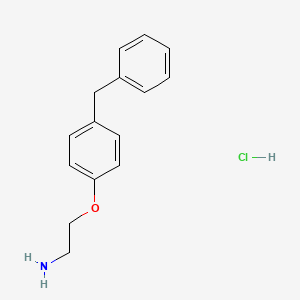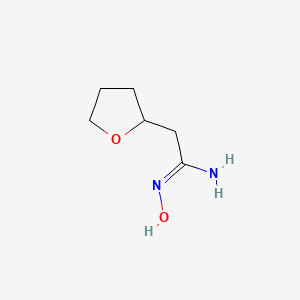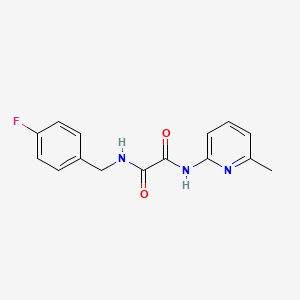
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic effects. This compound belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and diuretic properties.
Mechanism of Action
Target of Action
The primary target of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .
Mode of Action
This compound acts by inhibiting the activity of CA IX . By doing so, it disrupts the tumor cells’ ability to adapt to hypoxic conditions, thereby inhibiting their proliferation .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolic shift to anaerobic glycolysis, a process that is crucial for their survival under hypoxic conditions . This disruption in the metabolic pathway leads to a decrease in tumor cell proliferation .
Result of Action
The inhibition of CA IX by this compound leads to a significant decrease in tumor cell proliferation . In addition, it has been shown to induce apoptosis in certain cancer cell lines .
Action Environment
The action of this compound is influenced by the tumor microenvironment. Hypoxic conditions, which are common in solid tumors, lead to the overexpression of CA IX . Therefore, the efficacy of this compound may be enhanced in such environments.
Biochemical Analysis
Biochemical Properties
The compound 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide interacts with various enzymes and proteins. It has been found to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . The nature of these interactions involves the compound binding to the enzyme, thereby inhibiting its activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of carbonic anhydrase IX, which plays a role in tumor cell metabolism . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with carbonic anhydrase IX . By binding to this enzyme, the compound inhibits its activity, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been shown to have a significant inhibitory effect against carbonic anhydrase IX .
Metabolic Pathways
Given its inhibitory effect on carbonic anhydrase IX, it is likely that it interacts with metabolic pathways involving this enzyme .
Preparation Methods
The synthesis of 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide involves several steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . The specific reaction conditions and industrial production methods may vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Medicine: Its potential therapeutic effects make it a candidate for drug development, particularly in the treatment of cancer and bacterial infections.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzenesulfonamide can be compared with other sulfonamide compounds, such as:
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: This compound also exhibits anticancer and antimicrobial properties, but with different molecular targets and mechanisms of action.
4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide: This compound has similar structural features but may have different pharmacological effects and applications.
The uniqueness of this compound lies in its specific inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)25-20(24-18)23-15-7-9-16(10-8-15)28(22,26)27/h1-12H,(H2,22,26,27)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXTXMFSFVNJPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
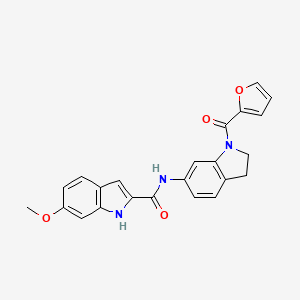
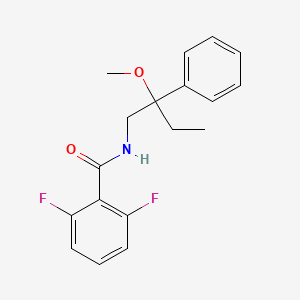
![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)
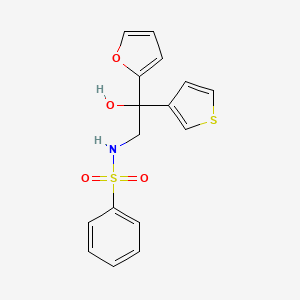

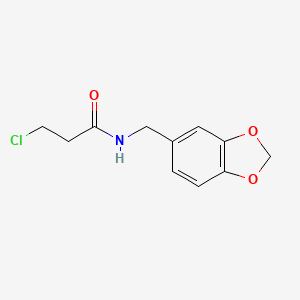
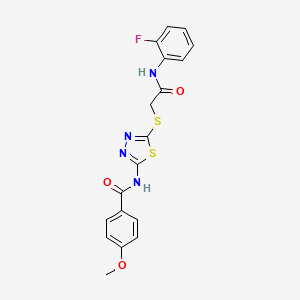
![3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2403148.png)
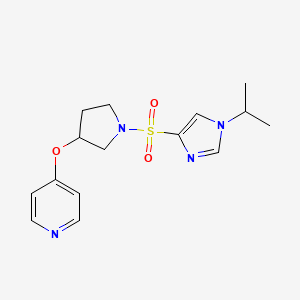
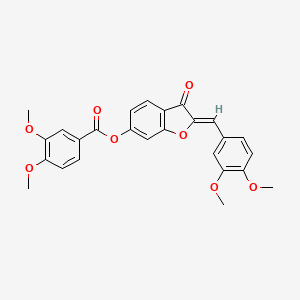
![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/new.no-structure.jpg)
